molecular formula C18H12O4S B14534655 1,3-Benzodioxole, 5,5'-(3,4-thiophenediyl)bis- CAS No. 62497-34-1

1,3-Benzodioxole, 5,5'-(3,4-thiophenediyl)bis-

Cat. No.: B14534655
CAS No.: 62497-34-1
M. Wt: 324.4 g/mol
InChI Key: LSAAUQKIXXJZKP-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- is a heterocyclic organic compound that features a benzodioxole ring fused with a thiophene ring. This compound is known for its unique structural properties, which make it significant in various chemical applications. The presence of both benzodioxole and thiophene rings contributes to its versatility and reactivity in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source. The thiophene ring is then introduced through a subsequent reaction involving thiophene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful control of temperature, pH, and reaction time to achieve the desired product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is reactive towards electrophilic and nucleophilic substitution reactions, facilitated by the electron-rich nature of the benzodioxole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at specific positions on the rings.

Scientific Research Applications

1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a benzodioxole ring, lacking the thiophene moiety.

    Thiophene: A heterocyclic compound with a sulfur atom in the ring, without the benzodioxole structure.

Uniqueness

1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- is unique due to the combination of benzodioxole and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

62497-34-1

Molecular Formula

C18H12O4S

Molecular Weight

324.4 g/mol

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)thiophen-3-yl]-1,3-benzodioxole

InChI

InChI=1S/C18H12O4S/c1-3-15-17(21-9-19-15)5-11(1)13-7-23-8-14(13)12-2-4-16-18(6-12)22-10-20-16/h1-8H,9-10H2

InChI Key

LSAAUQKIXXJZKP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC=C3C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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